

# Technical Support Center: Minimizing Polyatomic Interferences in Nickel-60 Mass Spectrometry

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## Compound of Interest

Compound Name: Nickel-60

Cat. No.: B576911

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize polyatomic interferences when analyzing **Nickel-60** ( $^{60}\text{Ni}$ ) by mass spectrometry.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most common polyatomic interferences that affect the measurement of **Nickel-60**?

The most significant polyatomic interference for  $^{60}\text{Ni}$  is from calcium oxide ( $^{44}\text{Ca}^{16}\text{O}^+$ ), which has the same nominal mass-to-charge ratio ( $m/z$  60).<sup>[1][2]</sup> This interference is particularly problematic in samples with a high calcium matrix. Other potential, though less common, polyatomic interferences include sodium chloride ( $^{23}\text{Na}^{37}\text{Cl}^+$ ) and calcium oxide hydride ( $^{43}\text{Ca}^{16}\text{O}^1\text{H}^+$ ).<sup>[3]</sup> Argon-based species from the plasma gas can also potentially form interferences.

**Q2:** What are the primary methods to minimize these polyatomic interferences?

There are three main strategies to mitigate polyatomic interferences on  $^{60}\text{Ni}$ :

- Collision/Reaction Cell (CRC) Technology: This is the most common approach, where a gas is introduced into a cell before the mass analyzer. The gas interacts with the ion beam, either breaking apart the interfering polyatomic ions (collision mode with gases like Helium) or

reacting with them to form new species at a different mass (reaction mode with gases like Hydrogen or Ammonia).[4][5]

- High-Resolution ICP-MS (HR-ICP-MS): This technique uses a magnetic sector mass analyzer to physically separate the  $^{60}\text{Ni}^+$  ions from the interfering polyatomic ions based on their small mass differences.[4]
- Mathematical Correction: This method involves measuring a different, interference-free isotope of the interfering element (e.g., another calcium isotope) and using its signal to calculate and subtract the contribution of the interference from the  $^{60}\text{Ni}$  signal.[1]

Q3: When should I choose one interference removal method over another?

The choice of method depends on the sample matrix, the required detection limits, and the available instrumentation.

- Collision/Reaction Cell (CRC) technology is a versatile and widely used technique suitable for a variety of sample matrices. It is generally effective at reducing common polyatomic interferences to low part-per-trillion levels.[6]
- High-Resolution ICP-MS (HR-ICP-MS) offers excellent accuracy by physically separating interferences. However, it may have lower sensitivity in high-resolution mode compared to quadrupole instruments with collision cells.[4][6] It is ideal for complex matrices where the interferences are not well characterized.
- Mathematical correction can be a viable option when the interference is well-defined and a suitable interference-free isotope of the interfering element is available for monitoring. It is most effective for moderate analyte concentrations (generally above 1 ppb).[1]

## Troubleshooting Guides

### Issue: High or Unstable Background Signal at m/z 60

A high or unstable background signal at m/z 60 is a common indicator of polyatomic interference, likely from  $^{44}\text{Ca}^{16}\text{O}^+$ .

Troubleshooting Workflow:

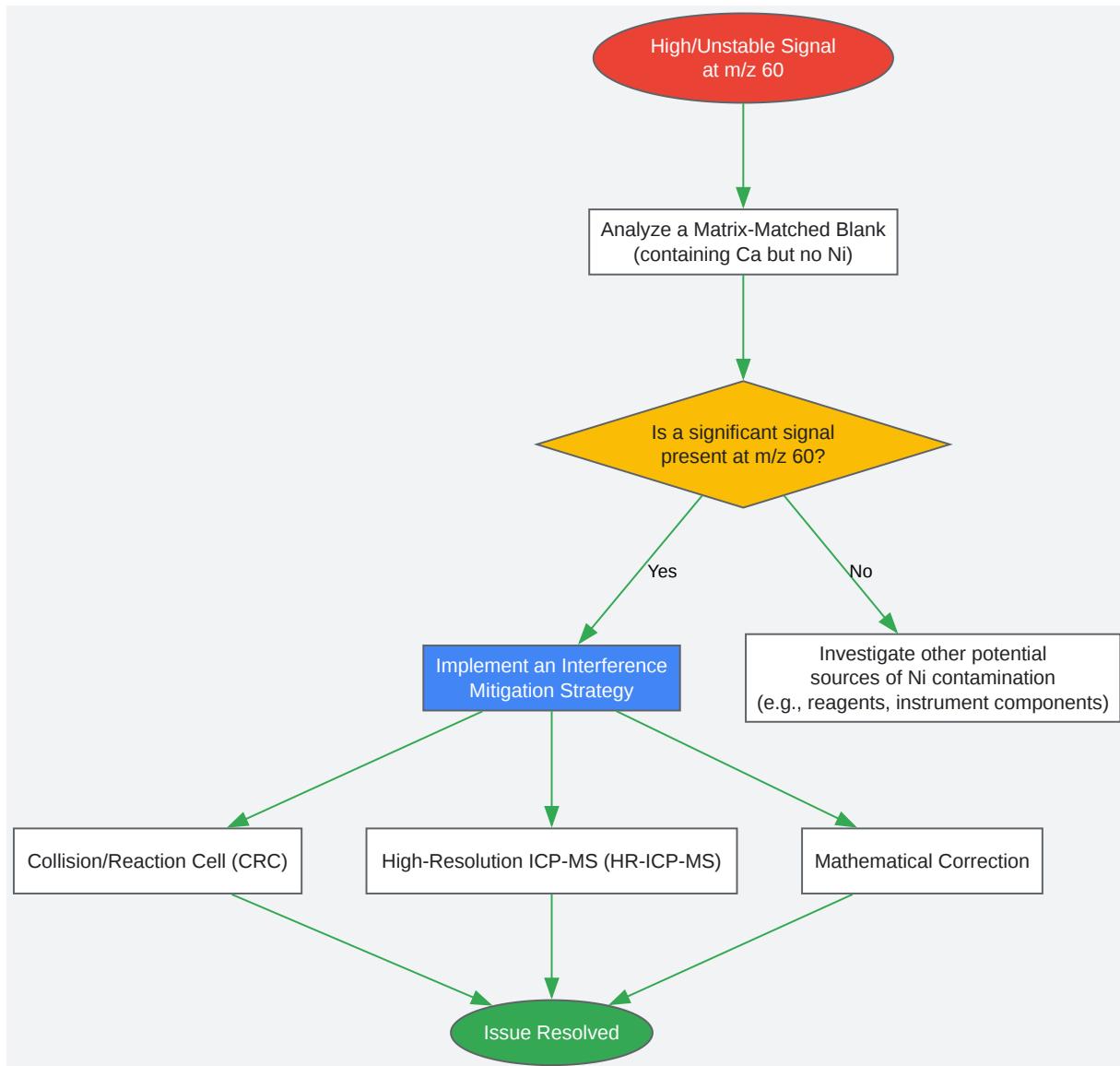
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Figure 1: Troubleshooting workflow for high background at m/z 60.

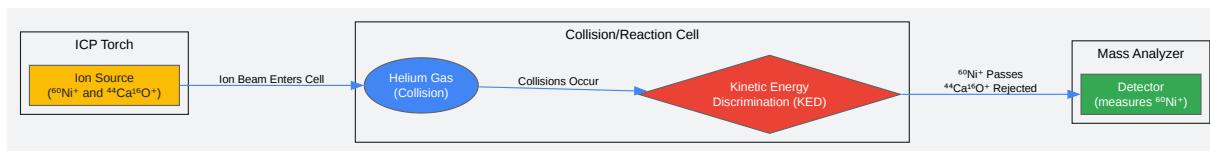
## Experimental Protocols

### Protocol 1: Interference Removal using a Collision/Reaction Cell (CRC) with Helium

This protocol describes the use of a collision cell in Kinetic Energy Discrimination (KED) mode with Helium gas to reduce the  $^{44}\text{Ca}^{16}\text{O}^+$  interference on  $^{60}\text{Ni}^+$ .

#### Methodology:

- Instrument Setup:
  - Direct the ion beam into the collision/reaction cell.
  - Select "Collision Mode" or "KED Mode" in the instrument control software.
- Gas Introduction:
  - Introduce high-purity Helium gas into the collision cell. A typical starting flow rate is between 4 and 6 mL/min.[6]
- Kinetic Energy Discrimination (KED):
  - Apply a KED voltage at the exit of the cell. This voltage acts as an energy barrier.
  - The larger  $^{44}\text{Ca}^{16}\text{O}^+$  ions will undergo more collisions with the Helium atoms than the smaller  $^{60}\text{Ni}^+$  ions, causing them to lose more kinetic energy.
  - The KED barrier will then reject the lower-energy  $^{44}\text{Ca}^{16}\text{O}^+$  ions while allowing the higher-energy  $^{60}\text{Ni}^+$  ions to pass through to the mass analyzer.
- Optimization:
  - Optimize the Helium flow rate and KED voltage to achieve the maximum reduction in the background signal at m/z 60 while maintaining a strong  $^{60}\text{Ni}^+$  signal. This can be done by analyzing a solution containing a high concentration of calcium and monitoring the signal at m/z 60.



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Figure 2: Workflow for interference removal using CRC with Helium and KED.

## Protocol 2: Interference Separation using High-Resolution ICP-MS (HR-ICP-MS)

This protocol outlines the general steps for using HR-ICP-MS to resolve the  $^{60}\text{Ni}^+$  and  $^{44}\text{Ca}^{16}\text{O}^+$  ions.

### Methodology:

- Mass Resolution Selection:
  - Select a mass resolution sufficient to separate  $^{60}\text{Ni}^+$  (mass = 59.930786 u) from  $^{44}\text{Ca}^{16}\text{O}^+$  (mass = 59.95385 u). A resolving power ( $m/\Delta m$ ) of at least 3000 is typically required.
- Instrument Calibration:
  - Perform a mass calibration of the instrument in the selected resolution mode using a standard containing elements that bracket the mass of interest.
- Peak Shape Optimization:
  - Optimize the peak shape and sensitivity for  $^{60}\text{Ni}^+$  in high-resolution mode. This may involve adjusting lens voltages and slit widths.
- Data Acquisition:

- Acquire data by scanning over the m/z 60 region. The resulting spectrum should show two distinct peaks for  $^{60}\text{Ni}^+$  and  $^{44}\text{Ca}^{16}\text{O}^+$ , allowing for accurate quantification of the  $^{60}\text{Ni}^+$  signal.

## Protocol 3: Mathematical Correction for $^{44}\text{Ca}^{16}\text{O}^+$ Interference

This protocol provides a step-by-step guide for mathematically correcting the  $^{44}\text{Ca}^{16}\text{O}^+$  interference on  $^{60}\text{Ni}$ .

### Methodology:

- Identify a Correction Isotope:
  - Choose a calcium isotope that is free from other interferences.  $^{43}\text{Ca}^+$  is often a good choice.
- Determine the Oxide Formation Rate:
  - Analyze a standard solution containing a known concentration of calcium but no nickel.
  - Measure the signal intensities at m/z 43 (for  $^{43}\text{Ca}^+$ ) and m/z 59 (for  $^{43}\text{Ca}^{16}\text{O}^+$ ).
  - Calculate the oxide formation rate ( $R_{\text{oxide}}$ ) as the ratio of the signal at m/z 59 to the signal at m/z 43.
    - $R_{\text{oxide}} = \text{Intensity}(\text{Ca}^{16}\text{O}^+) / \text{Intensity}(\text{Ca}^+)$
- Analyze Samples and Standards:
  - During the analysis of your unknown samples and calibration standards, measure the signal intensities at m/z 60 (for  $^{60}\text{Ni}^+ + \text{Ca}^{16}\text{O}^+$ ) and m/z 44 (for  $^{44}\text{Ca}^+$ ).
- Apply the Correction Equation:
  - Use the following equation to calculate the corrected intensity of  $^{60}\text{Ni}^+$ :

- Corrected  $^{60}\text{Ni}^+$  Intensity = Measured Intensity at m/z 60 - (Measured Intensity at m/z 44 \* R<sub>oxide</sub> \* (Abundance of  $^{44}\text{Ca}$  / Abundance of  $^{43}\text{Ca}$ ))
- The isotopic abundances of  $^{44}\text{Ca}$  and  $^{43}\text{Ca}$  are approximately 2.086% and 0.135%, respectively. The instrument software can typically be configured to perform this correction automatically.[1]

## Data Presentation

Table 1: Common Polyatomic Interferences for Nickel-60

Isotope	m/z	Interfering Species	Source of Interference
$^{60}\text{Ni}$	60	$^{44}\text{Ca}^{16}\text{O}^+$	High calcium in sample matrix
$^{23}\text{Na}^{37}\text{Cl}^+$		High sodium and chloride in sample matrix	
$^{43}\text{Ca}^{16}\text{O}^1\text{H}^+$		High calcium in sample matrix	

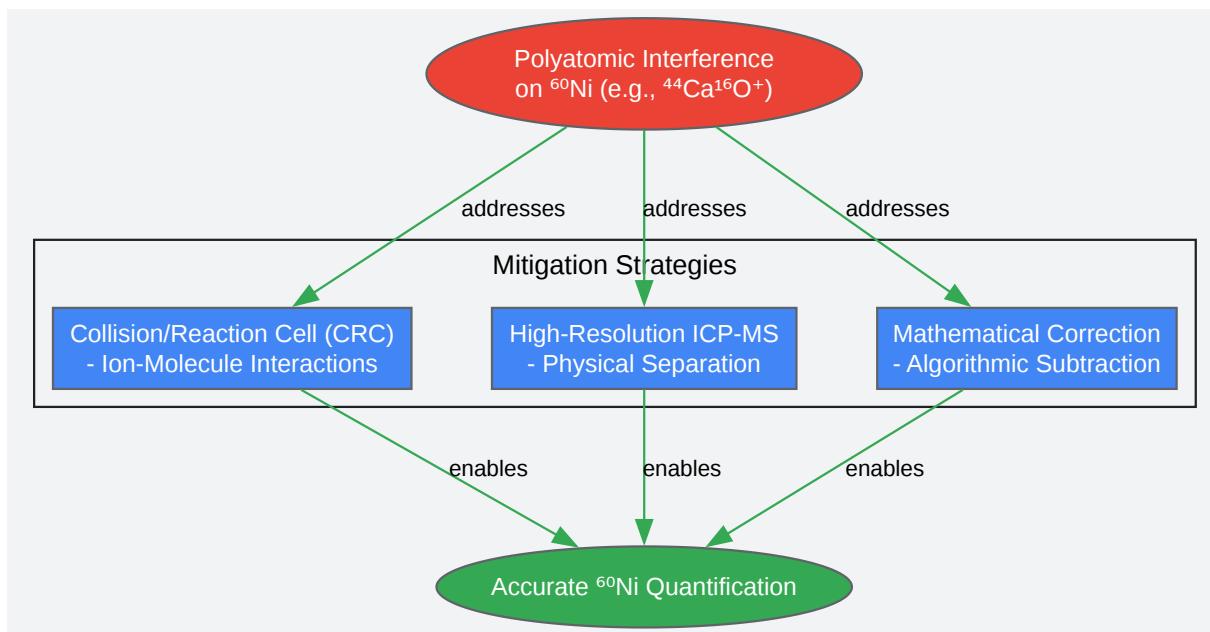
Table 2: Comparison of Interference Mitigation Techniques for  $^{60}\text{Ni}$

Technique	Principle	Advantages	Disadvantages
Collision/Reaction Cell (CRC)	Ion-molecule interactions	Versatile, effective for common interferences, good sensitivity.[4]	May require method development for complex matrices, potential for new interferences.
High-Resolution ICP-MS (HR-ICP-MS)	Physical separation by mass	High accuracy, resolves unknown interferences.[4]	Lower sensitivity in high-resolution mode, higher instrument cost.[6]
Mathematical Correction	Subtraction of calculated interference	No special hardware required, straightforward for known interferences. [1]	Less accurate at low concentrations, requires an interference-free correction isotope.[1]

Table 3: Typical Performance Data for  $^{60}\text{Ni}$  Analysis with Interference Mitigation

Mitigation Method	Background Equivalent Concentration (BEC) for $^{60}\text{Ni}$ (ng/L)	Limit of Detection (LOD) for $^{60}\text{Ni}$ ( $\mu\text{g/L}$ )
No Interference Removal (in high Ca matrix)	>1000	>1.0
Collision Cell (Helium KED Mode)	<10	0.248[6]
High-Resolution ICP-MS (Medium Resolution)	<20	~0.3
Mathematical Correction	Dependent on Ca concentration	~0.5-1.0

Note: The values in Table 3 are typical and may vary depending on the instrument, matrix, and operating conditions.



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Figure 3: Logical relationship between the problem and mitigation strategies.

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